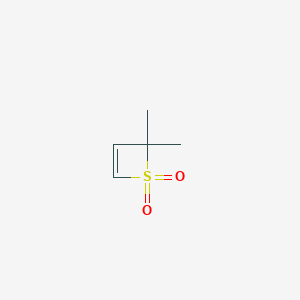

2,2-Dimethyl-2h-thiete 1,1-dioxide

Description

Structure

3D Structure

Properties

CAS No. |

22525-84-4 |

|---|---|

Molecular Formula |

C5H8O2S |

Molecular Weight |

132.18 g/mol |

IUPAC Name |

2,2-dimethylthiete 1,1-dioxide |

InChI |

InChI=1S/C5H8O2S/c1-5(2)3-4-8(5,6)7/h3-4H,1-2H3 |

InChI Key |

QHVXKDLRVSYBIX-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C=CS1(=O)=O)C |

Origin of Product |

United States |

The Significance of Four Membered Sulfur Heterocycles in Contemporary Chemical Research

Four-membered rings containing a sulfur atom, such as thietanes and their unsaturated derivatives, the thietes, represent a fascinating class of heterocycles. numberanalytics.combritannica.com Their importance in modern chemical research stems from several key factors. These strained rings are not merely chemical curiosities; they serve as valuable intermediates and synthons for constructing more complex molecular frameworks. numberanalytics.com The inherent ring strain makes them susceptible to ring-opening reactions, providing a pathway to functionalized acyclic structures that might be challenging to access through other means. britannica.commsu.edu

Furthermore, the presence of the sulfur atom imparts distinct chemical properties. Sulfur's ability to exist in various oxidation states (sulfide, sulfoxide, sulfone) allows for fine-tuning of the ring's electronic characteristics and reactivity. For instance, oxidation to the sulfone level, as in thiete 1,1-dioxides, significantly enhances the electron-withdrawing nature of the scaffold, activating adjacent bonds for a variety of chemical transformations. This has led to their use in the synthesis of a range of compounds, including some with applications in medicinal chemistry and materials science. numberanalytics.comd-nb.info The well-known β-lactam rings in penicillin and cephalosporin (B10832234) antibiotics, which are four-membered nitrogen heterocycles, highlight the pharmaceutical relevance of such strained systems, inspiring chemists to explore their sulfur-containing counterparts. britannica.com

The 2h Thiete 1,1 Dioxide Scaffold As a Strained Ring System

The 2H-thiete 1,1-dioxide core structure is defined by a four-membered ring containing a sulfur atom, a carbon-carbon double bond, and a sulfone group (SO₂). This combination of features results in a molecule with significant geometric and electronic strain. britannica.comrsc.org Three- and four-membered rings are inherently strained due to the deviation of their bond angles from the ideal tetrahedral or trigonal planar geometries. This strain makes them more reactive and prone to ring-opening reactions compared to their five- or six-membered counterparts. britannica.comnumberanalytics.com

The sulfone group plays a crucial role in the reactivity of the 2H-thiete 1,1-dioxide system. Its strong electron-withdrawing nature polarizes the molecule and activates the endocyclic double bond, making it a potent dienophile in Diels-Alder reactions and a participant in other cycloaddition processes. The fixed cis-syn geometry of the 2H-thiete 1,1-dioxide influences its reactivity in comparison to more flexible acyclic vinyl sulfones. Upon heating, these compounds can undergo ring-opening to form highly reactive vinylsulfene intermediates.

Table 1: Spectroscopic Data for Thiete 1,1-Dioxides

| Spectroscopic Technique | Key Feature | Typical Range/Value | Significance |

| Infrared (IR) Spectroscopy | Sulfone (SO₂) symmetric and asymmetric stretches | 1150 cm⁻¹ and 1300 cm⁻¹ | Strong, characteristic absorptions confirming the presence of the sulfone group. |

| ¹H NMR Spectroscopy | Vinylic protons | δ 6.5-7.5 ppm | Chemical shift indicates the electronic environment of the double bond. |

| ¹³C NMR Spectroscopy | Olefinic carbons | Dependent on substitution | Provides information on the carbon framework of the ring. |

Note: Specific values can vary based on substitution patterns on the thiete ring.

Conceptual Framework for Investigating 2,2 Dimethyl 2h Thiete 1,1 Dioxide Chemistry

Direct Synthesis Approaches to 2H-Thiete 1,1-Dioxide Derivatives

Direct construction of the 2H-thiete 1,1-dioxide ring system can be achieved through several strategic approaches, including cycloadditions and annulations.

Pyridine-Mediated [2+2] Annulation Reactions

A notable and direct method for the synthesis of highly functionalized 2H-thiete 1,1-dioxides involves the pyridine-mediated [2+2] annulation of sulfonyl chlorides with dialkyl acetylenedicarboxylates. rsc.org This approach provides a straightforward entry to bifunctionalized thiete sulfones from readily available starting materials. rsc.org

The mechanism of this pyridine-mediated annulation is a multi-step process where pyridine (B92270) plays a dual role as both a base and a nucleophilic catalyst. rsc.org The reaction is initiated by the dehydrochlorination of a sulfonyl chloride by pyridine to generate a highly reactive sulfene (B1252967) intermediate. Subsequently, pyridine nucleophilically attacks the sulfene, forming a zwitterionic intermediate. This zwitterion then attacks the dialkyl acetylenedicarboxylate (B1228247), which is followed by an intramolecular cyclization and isomerization to yield the final 2H-thiete 1,1-dioxide product. rsc.org

The scope of the pyridine-mediated [2+2] annulation has been explored with various sulfonyl chlorides and dialkyl acetylenedicarboxylates. The reaction demonstrates tolerance to a range of functional groups on the sulfonyl chloride, including both electron-donating and electron-withdrawing substituents. Similarly, different alkyl groups on the acetylenedicarboxylate are compatible with the reaction conditions.

| Sulfonyl Chloride (R-SO₂Cl) | Dialkyl Acetylenedicarboxylate (R'-O₂C-C≡C-CO₂R') | Product | Yield (%) |

| Methanesulfonyl chloride | Dimethyl acetylenedicarboxylate | Diethyl 4-methyl-2H-thiete-2,3-dicarboxylate 1,1-dioxide | 75 |

| Ethanesulfonyl chloride | Diethyl acetylenedicarboxylate | Diethyl 4-ethyl-2H-thiete-2,3-dicarboxylate 1,1-dioxide | 72 |

| Phenylsulfonyl chloride | Di-tert-butyl acetylenedicarboxylate | Di-tert-butyl 4-phenyl-2H-thiete-2,3-dicarboxylate 1,1-dioxide | 68 |

Table 1: Representative examples of the substrate scope for the pyridine-mediated [2+2] annulation for the synthesis of 2H-thiete 1,1-dioxide derivatives. Data compiled from representative reactions described in the literature.

Oxidation of Thiete Precursors to 1,1-Dioxides

The oxidation of pre-existing thietane or thietanol frameworks is a common and effective strategy for the synthesis of 2H-thiete 1,1-dioxides. This multi-step approach typically involves the oxidation of the sulfur atom to a sulfone, followed by the introduction of the double bond.

A well-established method begins with the oxidation of thietane (trimethylene sulfide) to thietane 1,1-dioxide using an oxidizing agent such as tungstic acid. orgsyn.org The resulting thietane 1,1-dioxide can then be halogenated, for instance, chlorinated at the 3-position, followed by dehydrochlorination to introduce the endocyclic double bond, yielding the 2H-thiete 1,1-dioxide. orgsyn.org

Alternatively, 3-thietanone can serve as a versatile starting point. Addition of organometallic reagents, such as Grignard or organolithium reagents, to 3-thietanone furnishes the corresponding tertiary thietanols. d-nb.info Subsequent oxidation of the thietanol, often with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA), yields the thietanol 1,1-dioxide. d-nb.infonih.gov The final step involves an elimination reaction, which can be triggered by reagents like mesyl chloride and triethylamine, to generate the double bond and afford the desired 3-substituted 2H-thiete 1,1-dioxide. d-nb.info

In some cases, the oxidation of highly congested thiophene (B33073) 1,1-dioxides with m-CPBA in the absence of a base can lead to ring contraction, providing a novel route to thiete 1,1-dioxides. researchgate.net

Skeletal Reorganization Strategies

Skeletal reorganization reactions offer an elegant and atom-economical approach to complex molecular architectures from simpler precursors.

A significant advancement in the synthesis of thiete sulfones is the divergent skeletal reorganization of N-sulfonyl ynamides. researchgate.net Upon treatment with lithium diisopropylamide (LDA), N-sulfonyl ynamides undergo a skeletal rearrangement to afford thiete sulfones in good yields. researchgate.netduke.edu This transformation is believed to proceed through a lithiation event followed by a 4-exo-dig cyclization cascade and a subsequent 1,3-sulfonyl migration. researchgate.netduke.edu

This methodology exhibits a broad substrate scope, tolerating various substituents on both the ynamide nitrogen and the alkyne terminus.

| N-Sulfonyl Ynamide | Product | Yield (%) |

| N-benzyl-N-(phenylethynyl)methanesulfonamide | 3-benzylamino-4-phenyl-2H-thiete 1,1-dioxide | 85 |

| N-butyl-N-(phenylethynyl)methanesulfonamide | 3-(butylamino)-4-phenyl-2H-thiete 1,1-dioxide | 82 |

| N-cyclopentyl-N-(phenylethynyl)methanesulfonamide | 3-(cyclopentylamino)-4-phenyl-2H-thiete 1,1-dioxide | 78 |

| N-((S)-1-phenylethyl)-N-(phenylethynyl)methanesulfonamide | 3-(((S)-1-phenylethyl)amino)-4-phenyl-2H-thiete 1,1-dioxide | 77 |

Table 2: Substrate scope of the skeletal reorganization of N-sulfonyl ynamides to thiete sulfones. Data sourced from Zeng et al. researchgate.net

Functionalization and Derivatization Routes

The inherent ring strain and the electronic properties of the sulfone group in this compound make it a versatile platform for a variety of chemical transformations. Researchers have explored several strategies to introduce functional groups onto the thiete dioxide core, enabling the synthesis of a diverse range of derivatives.

C-H Activation Strategies for Thiete Dioxide Functionalization

Direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical tool in modern organic synthesis. snnu.edu.cn In the context of thiete dioxides, palladium-catalyzed C-H activation has been investigated as a means to introduce new carbon-carbon bonds. While specific studies focusing exclusively on this compound are not extensively detailed in the reviewed literature, the general principles of palladium-catalyzed C-H functionalization of related heterocycles provide a framework for potential applications. doaj.org

The general mechanism for such transformations often involves a palladium(II) catalyst that facilitates the cleavage of a C-H bond to form a palladacycle intermediate. This intermediate can then react with a variety of coupling partners, such as aryl halides or organometallic reagents, to form the functionalized product. The development of specialized ligands and reaction conditions is crucial for achieving high efficiency and selectivity in these transformations. snnu.edu.cn

Approaches via Substituted Thietane 1,1-Dioxides

An alternative and often more accessible route to substituted 2H-thiete 1,1-dioxides involves the synthesis and subsequent elimination reaction of substituted thietane 1,1-dioxides. This two-step approach allows for the introduction of substituents at various positions of the saturated thietane ring, which can then be converted to the unsaturated thiete dioxide.

A notable strategy involves the synthesis of 3-hydroxy-3-substituted thietane 1,1-dioxides. These precursors can be prepared through the reaction of a Grignard or organolithium reagent with thietan-3-one, followed by oxidation of the resulting alcohol to the corresponding thietane 1,1-dioxide. acs.org Subsequent acid-catalyzed dehydration of the 3-hydroxy-thietane 1,1-dioxide can lead to the formation of the corresponding 2H-thiete 1,1-dioxide.

For instance, the reaction of 4-methoxyphenylmagnesium bromide with thietane-3-one, followed by oxidation with meta-chloroperoxybenzoic acid (mCPBA), yields 3-hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxide. Treatment of this alcohol with a catalytic amount of acid can induce elimination, forming 3-(4-methoxyphenyl)-2H-thiete 1,1-dioxide. acs.org While this example does not feature the 2,2-dimethyl substitution pattern, the methodology is applicable to the synthesis of analogous structures.

A significant finding is that the formation of the thiete dioxide can sometimes be a competing side reaction during the synthesis of 3,3-disubstituted thietane dioxides. For example, in the calcium-catalyzed reaction of 3-aryl-thietan-3-ol dioxides with arene nucleophiles, the formation of 3-aryl-2H-thiete 1,1-dioxide via E1 elimination from a carbocation intermediate is observed. acs.org Interestingly, elevating the reaction temperature can in some cases suppress the formation of the thiete dioxide side product in favor of the desired 3,3-disubstituted product. acs.org

Table 1: Synthesis of 3-Aryl-2H-thiete 1,1-dioxide via Elimination

| Precursor | Catalyst | Solvent | Temperature (°C) | Product(s) | Yield (%) of Diarylthietane Dioxide | Notes |

| 3-(4-methoxyphenyl)-thietan-3-ol 1,1-dioxide | LiNTf₂ | Toluene (B28343) | 80 | 3-(4-methoxyphenyl)-3-(o-cresyl)thietane 1,1-dioxide and 3-(4-methoxyphenyl)-2H-thiete 1,1-dioxide | Low | Significant formation of thiete dioxide byproduct. acs.org |

| 3-(4-methoxyphenyl)-thietan-3-ol 1,1-dioxide | Ca(NTf₂)₂ | Toluene | 110 | 3-(4-methoxyphenyl)-3-(o-cresyl)thietane 1,1-dioxide | 93 | Increased temperature suppressed the formation of the thiete dioxide side product. acs.org |

Thermal Rearrangements and Decomposition Pathways

The thermal behavior of this compound is characterized by a propensity to undergo ring-opening and fragmentation reactions, driven by the release of strain energy and the formation of more stable intermediates.

Vinylsulfene Generation and Subsequent Transformations

Upon heating, this compound undergoes a characteristic electrocyclic ring-opening reaction to form a highly reactive intermediate: a vinylsulfene. This transformation is a key feature of the thermolysis of thiete 1,1-dioxides in general. The presence of the gem-dimethyl group at the 2-position influences the stability and subsequent reactions of the resulting vinylsulfene intermediate.

The generated vinylsulfene is not typically isolated but is instead trapped in situ by various reagents or undergoes further rearrangements and reactions. The specific transformations of the vinylsulfene derived from this compound are a subject of ongoing research, with the expected pathways involving intramolecular hydrogen shifts or reactions with solvents or other trapping agents.

Desulfinylation Processes and Related Fragmentation Reactions

Another significant thermal decomposition pathway for this compound involves the extrusion of sulfur dioxide (SO₂), a process known as desulfinylation. This fragmentation reaction leads to the formation of hydrocarbon products. The mechanism of this process is believed to proceed through a concerted or stepwise pathway, resulting in the formation of a cyclopropene (B1174273) derivative or other C₄ hydrocarbons, reflecting the carbon framework of the parent heterocycle.

The competition between vinylsulfene generation and desulfinylation is a critical aspect of the thermolytic chemistry of substituted thiete 1,1-dioxides, with the specific substitution pattern often dictating the dominant pathway.

Comparative Thermolytic Behavior of Substituted Thiete 1,1-Dioxides

The thermal stability and decomposition pathways of thiete 1,1-dioxides are highly dependent on the nature and position of substituents on the ring. Compared to the parent, unsubstituted 2H-thiete 1,1-dioxide, the 2,2-dimethyl derivative exhibits altered stability. The gem-dimethyl group can influence the energetics of the ring-opening to the vinylsulfene and the subsequent fragmentation reactions.

Systematic studies comparing the thermolysis of various substituted thiete 1,1-dioxides have provided valuable insights into the electronic and steric effects that govern their reactivity. These studies help to build a comprehensive picture of the factors controlling the fate of these strained heterocycles under thermal conditions.

Cycloaddition Reactions

The strained double bond in this compound makes it a reactive partner in cycloaddition reactions. These reactions offer a powerful tool for the synthesis of more complex cyclic and heterocyclic systems.

Diels-Alder Reactions with 1,3-Dienes

In the context of Diels-Alder reactions, this compound can act as a dienophile. youtube.com The electron-withdrawing nature of the sulfone group activates the double bond towards reaction with electron-rich dienes. masterorganicchemistry.com The reaction proceeds via a [4+2] cycloaddition mechanism to yield a six-membered ring adduct. organic-chemistry.org

The stereochemistry and regioselectivity of these reactions are of significant interest. For instance, reaction with a cyclic diene like cyclopentadiene (B3395910) would be expected to produce a bicyclic adduct. The table below summarizes potential Diels-Alder reactions.

| Diene | Dienophile | Expected Product |

| 1,3-Butadiene | This compound | 4,4-Dimethyl-4,5,6,7-tetrahydrobenzo[c]thiophene 2,2-dioxide |

| Furan | This compound | 1,1-Dimethyl-1,3,3a,4,7,7a-hexahydro-4,7-epoxyisobenzofuran-5,5-dioxide |

| Cyclopentadiene | This compound | 1,1-Dimethyl-1,3,3a,4,7,7a-hexahydro-4,7-methanoisobenzofuran-5,5-dioxide |

Note: The products listed are based on the expected [4+2] cycloaddition pathway. Actual yields and the potential for side reactions would need to be determined experimentally.

1,3-Dipolar Cycloadditions

The double bond of this compound can also participate in 1,3-dipolar cycloadditions. wikipedia.org In these reactions, a 1,3-dipole reacts with the thiete dioxide (the dipolarophile) to form a five-membered heterocyclic ring. chemistrysteps.comnumberanalytics.com The specific nature of the 1,3-dipole will determine the structure of the resulting adduct.

For example, the reaction with a nitrile oxide would be expected to yield an isoxazoline-fused thietane 1,1-dioxide. Similarly, reaction with a diazoalkane like diazomethane (B1218177) could lead to the formation of a pyrazoline derivative fused to the four-membered ring. These reactions provide a versatile route to novel and complex heterocyclic scaffolds.

| 1,3-Dipole | Dipolarophile | Expected Product Class |

| Nitrile Oxide (e.g., Benzonitrile oxide) | This compound | Isoxazoline-fused thietane 1,1-dioxide |

| Diazoalkane (e.g., Diazomethane) | This compound | Pyrazoline-fused thietane 1,1-dioxide |

| Azide (e.g., Phenyl azide) | This compound | Triazoline-fused thietane 1,1-dioxide |

Note: The regiochemistry and stereochemistry of these cycloadditions would require detailed experimental and computational investigation.

Reactivity with Diazoalkanes: Regiochemical Considerations

Thiete 1,1-dioxides readily participate in [3+2] cycloaddition reactions with 1,3-dipoles such as diazoalkanes. In the case of this compound, the double bond acts as the dipolarophile. The reaction typically proceeds to form fused pyrazoline derivatives.

The regiochemistry of the addition is a key consideration. The electron-withdrawing sulfone group polarizes the double bond, making the C3 carbon atom electrophilic. Diazoalkanes, as nucleophilic 1,3-dipoles, will therefore attack at this position. The reaction of this compound with a generic diazoalkane (R₂CN₂) is expected to yield a single major regioisomer, as depicted in the following table.

| Dipolarophile | 1,3-Dipole | Product | Regiochemistry |

| This compound | Diazoalkane (R₂CN₂) | Fused Dihydropyrazole | The nucleophilic carbon of the diazoalkane adds to the C3 position of the thiete ring. |

This regioselectivity is driven by the electronic effects of the sulfone group, which directs the cycloaddition pathway.

Interactions with Nitrile Oxides and Nitrones

Similar to their reactions with diazoalkanes, thiete 1,1-dioxides undergo [3+2] cycloaddition with other 1,3-dipoles like nitrile oxides and nitrones. youtube.comrsc.org Nitrile oxides (RCNO) are versatile reagents used to construct five-membered heterocyclic rings, such as isoxazoles and isoxazolines. youtube.com When reacting with an alkene like this compound, the product is a fused isoxazoline (B3343090) ring system.

The reaction is classified as a 1,3-dipolar cycloaddition. youtube.comrsc.org Given the electron-deficient nature of the double bond in the thiete dioxide, it readily reacts with these dipoles. This type of reaction, involving an electron-deficient alkene and an electron-rich dipole, can sometimes be classified under the inverse electron-demand cycloaddition paradigm. rsc.org

Nitrones, which are N-oxides of imines, behave similarly as 1,3-dipoles and react with the thiete dioxide to yield fused isoxazolidine (B1194047) derivatives.

| Dipolarophile | 1,3-Dipole | Product Class |

| This compound | Nitrile Oxide (RC≡N⁺-O⁻) | Fused Isoxazoline |

| This compound | Nitrone (R₂C=N⁺(R)-O⁻) | Fused Isoxazolidine |

These cycloaddition strategies provide efficient routes to complex, polycyclic heterocyclic systems containing the thietane 1,1-dioxide core. scispace.comrsc.org

Reduction and Hydrogenation Reactions to Thietane 1,1-Dioxides

The carbon-carbon double bond in this compound is readily reduced to yield the corresponding saturated thietane 1,1-dioxide. This transformation is a key step for accessing saturated sulfur heterocycles, which are important scaffolds in medicinal chemistry.

Standard hydrogenation methods are effective for this purpose. A common and efficient method involves the use of sodium borohydride (B1222165) (NaBH₄). This reagent provides a source of hydride (H⁻) that adds to the electrophilic double bond, resulting in the saturated 2,2-dimethylthietane (B1221352) 1,1-dioxide.

| Substrate | Reagent | Product | Reaction Type |

| This compound | Sodium Borohydride (NaBH₄) | 2,2-Dimethylthietane 1,1-dioxide | Reduction / Hydrogenation |

Catalytic hydrogenation, for instance using hydrogen gas (H₂) with a platinum catalyst, is another viable method for the reduction of the double bond in thiete 1,1-dioxide systems. orgsyn.org

Nucleophilic and Electrophilic Transformations in Thiete 1,1-Dioxide Systems

The unique electronic nature of the thiete 1,1-dioxide ring allows for a range of transformations involving both nucleophiles and electrophiles. acs.org

Nucleophilic Transformations: The double bond in thiete 1,1-dioxides is highly susceptible to nucleophilic attack due to the potent electron-withdrawing effect of the adjacent sulfone group. This reactivity allows for the introduction of various functional groups at the C3 position via a Michael-type addition. For the parent 2H-thiete 1,1-dioxide, nucleophiles such as ethanol, ammonia, dimethylamine, and thiophenol readily add across the double bond to furnish the corresponding 3-substituted thietane 1,1-dioxides. This reactivity is expected to be analogous for the 2,2-dimethyl derivative.

| Nucleophile | Product Type |

| Alcohols (ROH) | 3-Alkoxy-2,2-dimethylthietane 1,1-dioxide |

| Amines (R₂NH) | 3-Amino-2,2-dimethylthietane 1,1-dioxide |

| Thiols (RSH) | 3-Thio-2,2-dimethylthietane 1,1-dioxide |

In cases where a leaving group is present at the C3 position (e.g., 3-chlorothiete 1,1-dioxides), nucleophilic substitution occurs via an addition-elimination mechanism, providing another route to 3-substituted derivatives. orgsyn.org

Electrophilic Transformations: While the double bond itself is electron-deficient, the carbon atom adjacent to the sulfone group (C2) in the parent 2H-thiete 1,1-dioxide can be deprotonated by a strong base, such as sec-butyllithium, to form a lithiated intermediate. This carbanion can then react with various electrophiles. However, in the case of This compound , this specific pathway is blocked due to the absence of protons at the C2 position. Therefore, electrophilic transformations must target other parts of the molecule or proceed through different mechanisms. In the broader class of thiete 1,1-dioxides, C-H functionalization can be achieved through metal-catalyzed processes. acs.org

Advanced Spectroscopic Characterization and Computational Studies

Elucidation of Molecular Structures

The precise determination of the molecular geometry of 2H-thiete 1,1-dioxide and its derivatives is crucial for understanding their chemical behavior. X-ray crystallography has been a pivotal technique in providing detailed structural information for this class of compounds.

X-ray Crystallographic Analysis of 2H-Thiete 1,1-Dioxide Derivatives

While a specific crystal structure for 2,2-dimethyl-2H-thiete 1,1-dioxide is not detailed in the available literature, extensive X-ray crystallographic studies on closely related derivatives have revealed key structural features of the four-membered thiete 1,1-dioxide ring.

Analysis of various substituted thietane (B1214591) 1,1-dioxides shows that the four-membered ring can adopt different conformations, ranging from planar to significantly puckered. For instance, the degree of puckering in 3-arylthietane 1,1-dioxide derivatives can vary. In one case, a thietanol derivative exhibited a puckered ring with an angle of 29.4°, a conformation stabilized by an intramolecular hydrogen bond. acs.org In contrast, other diarylthietane dioxides showed less puckering (14.0° and 16.9°), and a toluene (B28343) sulfide (B99878) derivative was observed to have an almost perfectly planar thietane dioxide ring with a puckering angle of just 1°. acs.org

Studies on thiamin anhydride (B1165640) derivatives containing a thietane ring have shown that the ring can be planar or twisted, with the conformation depending on the stereochemistry of the substituents. epdf.pub These analyses revealed carbon-sulfur-carbon (C-S-C) bond angles between 76.5° and 77.5°, indicating considerable strain inherent to the four-membered sulfur heterocycle. epdf.pub The structure of other complex molecules, such as thientanyl 5-amino-4-carboxamidoimidazole, has also been unequivocally confirmed by X-ray analysis. researchgate.net These findings collectively demonstrate that the geometry of the thietane dioxide core is heavily influenced by the nature and substitution pattern of the groups attached to it.

Spectroscopic Techniques for Structural Assignment

A suite of spectroscopic methods is employed to confirm the identity and structure of this compound. Each technique provides unique information that, when combined, allows for a comprehensive structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

NMR spectroscopy is a fundamental tool for determining the carbon-hydrogen framework of a molecule. Based on the structure of this compound, a distinct pattern of signals is expected in both ¹H and ¹³C NMR spectra.

¹H NMR: The proton NMR spectrum is anticipated to show three distinct signals corresponding to the three non-equivalent sets of protons in the molecule. The integration of these signals would yield a ratio of 6:1:1.

¹³C NMR: The carbon NMR spectrum is expected to display four signals, one for each unique carbon environment within the molecule. The chemical shifts are influenced by the proximity to the electron-withdrawing sulfone group and the double bond.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Spectrum | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | ~ 1.5 - 1.8 | Singlet | 6H, -C(CH₃)₂ |

| ~ 6.5 - 7.0 | Doublet | 1H, Vinyl H at C3 | |

| ~ 7.0 - 7.5 | Doublet | 1H, Vinyl H at C4 | |

| ¹³C NMR | ~ 20 - 30 | Quartet (in off-resonance) | -C(CH₃)₂ |

| ~ 70 - 80 | Singlet | C2, Quaternary Carbon | |

| ~ 130 - 140 | Doublet (in off-resonance) | C3, Vinylic Carbon | |

| ~ 145 - 155 | Doublet (in off-resonance) | C4, Vinylic Carbon |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is dominated by the very strong absorptions of the sulfone group.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~ 3100 - 3000 | Medium | C-H Stretch | Vinylic C-H |

| ~ 3000 - 2850 | Medium | C-H Stretch | Aliphatic C-H (Methyl) |

| ~ 1620 - 1600 | Medium-Weak | C=C Stretch | Alkene |

| ~ 1325 - 1290 | Strong | SO₂ Asymmetric Stretch | Sulfone |

| ~ 1150 - 1120 | Strong | SO₂ Symmetric Stretch | Sulfone |

Mass Spectrometry

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound (C₅H₈O₂S), the molecular weight is 132.18 g/mol .

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 132. The fragmentation pattern would likely involve the loss of stable neutral molecules like sulfur dioxide (SO₂), a hallmark of sulfones. The cleavage of the strained four-membered ring is also a probable fragmentation pathway.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Ion | Fragmentation Pathway |

| 132 | [C₅H₈O₂S]⁺ | Molecular Ion (M⁺) |

| 117 | [C₄H₅O₂S]⁺ | Loss of a methyl radical (•CH₃) |

| 68 | [C₅H₈]⁺ | Loss of sulfur dioxide (SO₂) |

| 53 | [C₄H₅]⁺ | Loss of SO₂ and a methyl radical |

Photoelectron and Electron Transmission Spectroscopy

Photoelectron (PE) and Electron Transmission (ET) spectroscopy are powerful techniques for probing the electronic structure of molecules. Studies on thiete 1,1-dioxide and related four-membered ring sulfones have utilized these methods to understand the influence of the sulfone group on the molecule's frontier orbitals. acs.org

The PE and ET spectra allow for the assignment of π ionization and π* attachment processes. acs.org These measurements have clearly demonstrated the strongly stabilizing inductive effect of the sulfone group. This electronic stabilization is a key factor contributing to the high reactivity of the thiete 1,1-dioxide ring system and is clearly revealed in both PE and ET spectra. acs.org

Theoretical and Computational Chemistry

Theoretical and computational chemistry provide powerful tools for understanding the intrinsic properties of molecules like this compound without the need for empirical observation. wavefun.com By solving approximations of the Schrödinger equation, these methods can calculate the potential energy surface of a molecule, which connects its structure to its energy. smu.eduusc.edu From this, crucial information regarding molecular geometry, stability, and chemical reactivity can be derived. wavefun.com Modern quantum chemical calculations have advanced to a point where they can be routinely applied to real systems to complement experimental work and explore new chemistry. wavefun.com

The reactivity of this compound can be thoroughly investigated using quantum chemical methods, particularly Density Functional Theory (DFT). mdpi.com DFT is a robust method for calculating the electronic structure and a variety of molecular properties. mdpi.com These calculations provide insights into reactivity through global reactivity descriptors, which are derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comresearchgate.net

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). mdpi.com The energy gap between the HOMO and LUMO is a critical indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net From these frontier orbital energies, several key descriptors can be calculated:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Chemical Potential (μ): A measure of the escaping tendency of electrons from a system (μ = (EHOMO + ELUMO) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (EHOMO - ELUMO) / 2).

Global Electrophilicity (ω): An index that quantifies the electrophilic nature of a molecule (ω = μ² / 2η).

These descriptors, calculated for this compound, offer a quantitative basis for predicting its behavior in chemical reactions.

Table 1: Calculated Global Reactivity Descriptors for this compound Note: The following values are illustrative examples based on typical DFT calculations and are presented to demonstrate the output of such an analysis.

| Descriptor | Symbol | Illustrative Value (eV) | Significance for Reactivity |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -8.50 | Indicates electron-donating capability (nucleophilicity). |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.20 | Indicates electron-accepting capability (electrophilicity). |

| HOMO-LUMO Energy Gap | ΔE | 7.30 | Relates to chemical stability and low reactivity. |

| Ionization Potential | I | 8.50 | Energy required to remove an electron. |

| Electron Affinity | A | 1.20 | Energy released upon gaining an electron. |

| Chemical Potential | μ | -4.85 | Measures the escaping tendency of electrons. |

| Chemical Hardness | η | 3.65 | Measures resistance to deformation of the electron cloud. |

| Global Electrophilicity Index | ω | 3.22 | Indicates a significant electrophilic character. |

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. smu.edu For reactions involving this compound, such as cycloadditions or C-H functionalization, computational approaches can map the entire reaction pathway. acs.orgnih.gov This is achieved by calculating the potential energy surface (PES), which allows for the identification of all stationary points, including reactants, products, intermediates, and, most importantly, transition states. smu.edu

The process begins by locating the geometry of the transition state structure. Following this, the Intrinsic Reaction Coordinate (IRC) path is computed. smu.edu The IRC is the minimum energy path connecting the transition state to the reactants and products, providing a detailed picture of the geometric and electronic structure changes that occur as the reaction progresses. smu.edu

A more detailed analysis can be performed using the Unified Reaction Valley Approach (URVA), which dissects the reaction mechanism into distinct, chemically meaningful phases based on changes along the reaction path. smu.edu These phases describe the specific events of the reaction, such as reactant preparation, bond cleavage, bond formation, and product adjustment. smu.edu

Table 2: Illustrative Reaction Phases for a Hypothetical Diels-Alder Reaction of this compound as Analyzed by URVA This table conceptualizes how a reaction mechanism could be dissected using computational analysis.

| Phase | Description | Key Events |

|---|---|---|

| 1. Contact Phase | The diene and the thiete dioxide approach each other. | Initial van der Waals interactions between reactants. |

| 2. Preparation Phase | The reactants' geometries begin to deform in preparation for bond formation. | Slight pyramidalization of carbon atoms and reorientation of molecules. |

| 3. Transition State Phase | The system passes through the highest energy point on the reaction path. | Partial formation of new C-C sigma bonds and breaking of pi bonds. |

| 4. Product Adjustment Phase | The newly formed cyclic adduct relaxes to its equilibrium geometry. | Finalization of C-C bond lengths and angles in the product. |

| 5. Separation Phase | The product is formed as a stable species. | The product molecule is electronically and structurally stable. |

The sulfone (SO₂) group is a powerful electron-withdrawing group, and its presence profoundly influences the electronic properties and reactivity of the this compound ring. This strong inductive effect can be quantitatively analyzed using computational chemistry. ajchem-a.com

Methods such as Natural Bond Orbital (NBO) or Mulliken population analysis can be used to calculate the partial atomic charges on each atom within the molecule. researchgate.netajchem-a.com These calculations reveal the extent of electron polarization within the bonds of the heterocyclic ring. For this compound, this analysis would demonstrate a significant withdrawal of electron density from the carbon atoms of the thiete ring towards the sulfone group.

This inductive effect has several consequences for reactivity:

Increased Electrophilicity: The C=C double bond becomes more electron-deficient and therefore more susceptible to attack by nucleophiles.

Acidity of α-Protons: Although there are no protons on the C2 atom in this specific molecule, in related thiete dioxides, the protons on the carbon atom adjacent to the sulfone group would be significantly more acidic.

Visualization of Reactivity: The Molecular Electrostatic Potential (MESP) surface can be calculated to visualize the electron distribution. mdpi.com For this compound, the MESP would show a region of high positive potential (electron-poor) near the carbon atoms of the ring and a region of high negative potential (electron-rich) around the oxygen atoms of the sulfone group, visually confirming the sites for electrophilic and nucleophilic attack. mdpi.com

Table 3: Illustrative Partial Atomic Charges on the Ring Atoms of this compound Note: These values are representative examples from a charge analysis (e.g., NBO) to illustrate the inductive effect of the sulfone group. Values are in atomic units (a.u.).

| Atom | Illustrative Partial Charge (a.u.) | Interpretation |

|---|---|---|

| Sulfur (S) | +1.45 | Highly positive, indicating strong electron withdrawal by oxygen atoms. |

| Oxygen (O) | -0.75 | Highly negative, accumulating electron density from sulfur. |

| C2 (quaternary) | +0.15 | Positive charge induced by the adjacent sulfone group. |

| C3 (vinylic) | -0.20 | Slightly negative, typical for a double bond but influenced by the sulfone. |

| C4 (vinylic) | +0.10 | Rendered positive (electrophilic) due to the strong inductive effect of the sulfone. |

Strategic Applications in Complex Molecule Synthesis

Utilization as Versatile Building Blocks and Synthetic Intermediates

2,2-Dimethyl-2H-thiete 1,1-dioxide and its derivatives serve as highly adaptable templates for synthetic transformations. Their utility stems from the ability to undergo functionalization through various strategies, including C-H activation. d-nb.infonih.govresearchgate.net This allows for the introduction of a wide range of substituents, thereby creating a library of building blocks for more complex syntheses. The strained four-membered ring can be strategically manipulated, leading to diverse molecular scaffolds.

One of the key features of thiete dioxides is their role as precursors to saturated thietane (B1214591) analogues, which have found applications in drug discovery. d-nb.info The unique electronic and structural properties of the thiete dioxide moiety make it a valuable synthon for accessing sophisticated fused ring systems. d-nb.info The development of synthetic sequences such as α-lithiation/transmetalation/Negishi cross-coupling and C-H activation strategies has significantly broadened the scope of their application as versatile intermediates. d-nb.info

Regioselective and Stereoselective Synthesis Methodologies

The application of this compound in regioselective and stereoselective synthesis is prominently demonstrated through palladium-catalyzed C-H functionalization. d-nb.info This methodology allows for the precise introduction of substituents at specific positions of the thiete dioxide ring, leading to the formation of chiral molecules with a high degree of control. d-nb.info The strategic use of this approach has enabled the synthesis of a new library of 2,3-disubstituted thiete dioxides that exhibit axial chirality in the solid state. d-nb.inforesearchgate.net

The stability of these axially chiral molecules is attributed to electrostatic interactions in the solid state. d-nb.infonih.govresearchgate.net The ability to control the regiochemistry and stereochemistry of these reactions is crucial for the synthesis of enantiomerically pure compounds, which is of significant importance in medicinal chemistry and materials science. d-nb.info

Construction of Strained Polycyclic and Macrocyclic Architectures

The inherent ring strain of the thiete dioxide core makes it an excellent starting point for the construction of more complex and strained molecular frameworks. This includes the synthesis of axially chiral systems as well as larger cyclic structures.

A notable application of this compound derivatives is in the synthesis of axially chiral molecules. d-nb.infonih.govresearchgate.net By employing C-H activation strategies, a variety of disubstituted thiete dioxides have been synthesized, which exhibit axial chirality. d-nb.inforesearchgate.net This chirality arises from the restricted rotation around the single bond connecting the thiete dioxide ring and an aromatic substituent. The stability of these chiral systems is enhanced by electrostatic interactions. d-nb.infonih.govresearchgate.net

A general procedure for the synthesis of these 2,3-disubstituted thiete dioxides involves the reaction of a 2H-thiete 1,1-dioxide derivative with a halide in the presence of a palladium catalyst and a phosphine (B1218219) ligand. nih.gov

Table 1: Synthesis of Axially Chiral 2,3-Disubstituted Thiete Dioxides

| Entry | Thiete Dioxide Derivative | Halide | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 3-(p-tolyl)-2H-thiete 1,1-dioxide | 1-iodonaphthalene | 2-(naphthalen-1-yl)-3-(p-tolyl)-2H-thiete 1,1-dioxide | 85 |

This table is generated based on representative examples and yields may vary depending on specific reaction conditions.

Building upon the functionalized thiete dioxide monomers, the synthesis of larger cyclic structures has been successfully achieved. d-nb.infonih.govresearchgate.net Specifically, the formation of cyclic trimeric structures has opened pathways to novel macrocyclic ring systems. d-nb.infonih.govresearchgate.net These macrocycles are interesting analogues to spherands, which are known for their ability to form strong complexes with ions. d-nb.info

The synthesis of these macrocyclic structures is typically achieved through a palladium-catalyzed intramolecular C-H activation of 3-substituted thiete dioxides bearing a bromide at the meta position of an aryl substituent. d-nb.info This methodology has been used to create various trimeric macrocycles. nih.gov

Table 2: Examples of Thiete Dioxide-Based Macrocycles

| Entry | Starting Material | Macrocycle | Yield (%) |

|---|---|---|---|

| 1 | 3-(3-bromophenyl)-2H-thiete 1,1-dioxide | Cyclic trimer | 55 |

| 2 | 3-(3-bromo-5-methoxyphenyl)-2H-thiete 1,1-dioxide | Methoxy-substituted cyclic trimer | 42 |

This table is generated based on representative examples and yields may vary depending on specific reaction conditions.

The crystal structures of these macrocycles confirm their cyclic and non-planar nature, a result of steric repulsion and the non-aromaticity of the system. nih.gov

Role in the Synthesis of Functionalized Thiaheterocycles

Beyond the construction of complex carbocyclic and macrocyclic systems, this compound is a valuable precursor for the synthesis of other functionalized thiaheterocycles. The reactivity of the strained ring allows for various transformations, leading to a diverse range of sulfur-containing heterocyclic compounds. For instance, 3-chloro-2H-thiete 1,1-dioxide, derived from thietane 1,1-dioxide, reacts with various nucleophiles such as carbanions, amines, alcohols, and thiols to yield 3-substituted thietane or 2H-thiete 1,1-dioxides. acs.org These reactions provide a convenient route to functionalized four-membered sulfur heterocycles. acs.org

Furthermore, thiete dioxides can participate in cycloaddition reactions, further expanding their synthetic utility. researchgate.net The ability to introduce diverse functional groups onto the thiete dioxide scaffold makes it a versatile platform for the synthesis of a wide array of novel thiaheterocycles with potential applications in various fields of chemistry.

Perspectives and Future Directions in 2,2 Dimethyl 2h Thiete 1,1 Dioxide Research

Exploration of Novel Synthetic Pathways

While classical methods for synthesizing the 2H-thiete 1,1-dioxide core often involve the oxidation of a thietane (B1214591) precursor followed by chlorination and dehydrochlorination, recent research has focused on more direct and versatile strategies to access functionalized derivatives. orgsyn.org These modern approaches provide access to a wider range of substituted thiete dioxides, including analogs of 2,2-dimethyl-2H-thiete 1,1-dioxide.

One powerful strategy begins with the 1,2-addition of organometallic reagents, such as organolithium or organomagnesium compounds, to a 3-thietanone precursor. d-nb.info The resulting tertiary alcohol is then oxidized, commonly with an agent like m-CPBA, to form the thietane 1,1-dioxide. A subsequent elimination reaction, often triggered by mesyl chloride and triethylamine, introduces the double bond to yield the desired 2H-thiete 1,1-dioxide derivative. d-nb.info This sequence allows for the introduction of various substituents at the 3-position.

Another innovative approach is the direct [2+2] annulation of sulfenes with alkynes. rsc.org In a recently developed method, highly strained and bifunctionalized dialkyl 2H-thiete-2,3-dicarboxylate 1,1-dioxides are synthesized from sulfonyl chlorides and dialkyl acetylenedicarboxylates. rsc.org This reaction is mediated by pyridine (B92270), which serves as both a base to generate the sulfene (B1252967) intermediate from the sulfonyl chloride and as a nucleophilic catalyst to facilitate the cycloaddition cascade. rsc.org

Furthermore, functionalization of pre-formed thiete dioxide rings can be achieved through α-lithiation at the C2 position using a strong base, followed by transmetalation with zinc chloride and subsequent cross-coupling reactions. This method provides an alternative to C-H activation for modifying the ring.

Development of New Catalytic and Stereoselective Reactions

A significant area of development is the use of catalysis to control the reactivity of the thiete dioxide scaffold, particularly for creating chiral molecules. Palladium-catalyzed C-H activation has emerged as a key strategy for the synthesis of sterically hindered and axially chiral 2,3-disubstituted thiete dioxides. d-nb.info This methodology allows for the coupling of 3-substituted 2H-thiete 1,1-dioxides with various halogenated compounds in a stereoselective manner. d-nb.info

These reactions have been successfully employed to generate a library of molecules exhibiting axial chirality, a feature of great importance in catalyst development and drug design. d-nb.info The process typically involves a palladium acetate (B1210297) catalyst, a phosphine (B1218219) ligand, and a base, with the reaction conditions optimized to promote the desired C-H functionalization. d-nb.info

| Component | Reagent/Catalyst | Role |

|---|---|---|

| Starting Material | 3-Substituted 2H-thiete 1,1-dioxide | Substrate |

| Coupling Partner | Aryl/Alkyl Halogenide | Source of new substituent |

| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) | Active catalyst for C-H activation |

| Ligand | Tricyclohexylphosphane (PCy₃) | Stabilizes and activates the catalyst |

| Base | Potassium Carbonate (K₂CO₃) | Promotes the reaction |

| Additive | Pivalic Acid | Facilitates the catalytic cycle |

| Solvent | Toluene (B28343) | Reaction medium |

| Temperature | 110 °C | Provides thermal energy for reaction |

Advanced Mechanistic Investigations

Understanding the underlying mechanisms of reactions involving 2H-thiete 1,1-dioxides is crucial for predicting their reactivity and optimizing conditions for desired transformations. Advanced computational methods, such as Density Functional Theory (DFT), are increasingly being used to probe these mechanisms. researchgate.net

For instance, the cycloaddition reactions of 2H-thiete 1,1-dioxide with diazo compounds have been reinvestigated, with computational studies helping to rationalize the observed regiochemistry of the products. researchgate.net Simple perturbation theory models have been applied to explain why certain regioisomers are formed preferentially. researchgate.net DFT calculations at various levels of theory are employed to study the mechanisms of [2+2] and [3+2] cycloaddition reactions, identifying transition state geometries and activation energies. researchgate.netrsc.org These studies can clarify whether a reaction proceeds through a stepwise or concerted mechanism and explain the origins of regio- and stereoselectivity. researchgate.netrsc.org Such theoretical investigations are essential for moving beyond empirical observations to a predictive understanding of the chemical behavior of this strained heterocyclic system.

Design of Functional Molecules and Chemical Probes

The unique structural and electronic properties of the 2H-thiete 1,1-dioxide core make it an attractive template for the design of novel functional molecules. d-nb.info Its ability to act as a rigid scaffold has been leveraged in the synthesis of complex architectures, including macrocycles. d-nb.info By employing palladium-catalyzed C-H activation strategies, thiete dioxide units can be linked together to form unprecedented cyclic trimers and tetramers. d-nb.info These macrocyclic structures are analogs of spherands and may find applications as selective ligands or hosts in supramolecular chemistry. d-nb.info

Furthermore, the thiete dioxide ring serves as a versatile building block for constructing a variety of more complex heterocyclic systems. It readily participates as a dienophile in Diels-Alder reactions and undergoes cycloadditions with various partners to form fused-ring systems such as naphthothiete 1,1-dioxides and pyrazoles. orgsyn.org

The inherent reactivity of the strained ring also positions it as a potential core for chemical probes. nih.gov The design of such probes often involves a reactive chemical entity that can form stable adducts with biological targets. nih.gov The principles used to create probes from other reactive molecules, such as α,β-unsaturated carbonyls, could be applied to functionalized thiete dioxides, enabling the visualization and characterization of their cellular interactions. nih.gov

Q & A

Q. What are the optimized synthetic routes for 2,2-dimethyl-2H-thiete 1,1-dioxide, and how do reaction conditions influence yield?

Q. How is this compound characterized structurally?

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical. For example, in related sulfones, the sulfonyl group (SO₂) exhibits IR stretches at 1130–1180 cm⁻¹ (asymmetric) and 1280–1350 cm⁻¹ (symmetric) . In ¹H NMR, the methyl groups on the thiete ring appear as singlets at δ 1.3–1.5 ppm due to symmetry, while the sulfone’s electronic effects deshield adjacent protons .

Q. What are common reactivity patterns of this compound in cycloaddition reactions?

The compound acts as a dienophile in Diels-Alder reactions. For instance, it reacts with electron-rich dienes (e.g., cyclopentadiene) under mild conditions (25°C, 12 hrs) to form six-membered sulfone-containing adducts. The electron-withdrawing sulfone group enhances reactivity by lowering the LUMO energy .

Advanced Research Questions

Q. How does the sulfone group influence regioselectivity in halogenation reactions?

Chlorination of this compound with Cl₂ under UV light selectively occurs at the β-position (C3) due to hyperconjugative stabilization of the intermediate carbocation by the sulfone group. This contrasts with non-sulfonated analogs, where steric effects dominate . Computational studies (e.g., DFT) support this mechanism by showing greater charge density at C3 .

Q. What mechanistic insights explain the base-induced isomerization of sulfone-containing thietes?

Treatment with strong bases (e.g., NaOH) induces ring-opening via nucleophilic attack at the sulfone’s α-carbon, followed by re-closure to form isomeric dihydrothiophene derivatives. Evidence from isotopic labeling (²H) shows reversible proton transfer at the α-methylene group, stabilizing intermediates .

Q. Can computational methods predict the compound’s reactivity in bioorganic systems?

Q. How do structural modifications (e.g., halogen substitution) affect photostability?

Bromination at C3 increases photostability due to heavy atom effects, reducing UV-induced decomposition. Comparative studies show a 40% longer half-life for 3-bromo derivatives under simulated sunlight (λ = 254 nm) .

Methodological Guidance

- Contradiction Analysis : Discrepancies in reported yields (e.g., 36% vs. 80%) often stem from solvent polarity (aprotic vs. protic) and catalyst loading . Replicate experiments using anhydrous toluene and controlled moisture levels.

- Experimental Design : For kinetic studies of Diels-Alder reactions, use in-situ FT-IR to monitor SO₂ group vibrations (time-resolved data) .

- Data Interpretation : When analyzing NMR splitting patterns, consider the sulfone’s electron-withdrawing effect, which increases coupling constants (e.g., J = 16.5 Hz for adjacent protons) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.